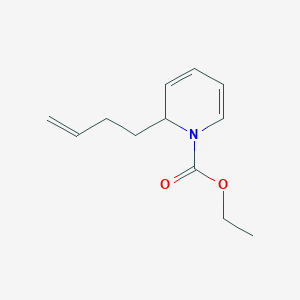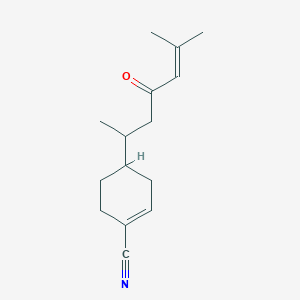
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is a complex organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a methylated heptenone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptenone Side Chain: The heptenone side chain can be synthesized through aldol condensation reactions involving methyl ketones and aldehydes.
Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often using Diels-Alder reactions.
Introduction of the Nitrile Group: The nitrile group is introduced via nucleophilic substitution reactions, typically using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines or the carbonyl group to alcohols.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学的研究の応用
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: This compound has a similar heptenyl side chain but lacks the nitrile group.
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a nitrile group.
3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: This compound has a similar structure but with a different functional group arrangement.
Uniqueness
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-1-ene-1-carbonitrile is unique due to the presence of both a nitrile group and a methylated heptenone side chain
特性
CAS番号 |
93246-08-3 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
4-(6-methyl-4-oxohept-5-en-2-yl)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO/c1-11(2)8-15(17)9-12(3)14-6-4-13(10-16)5-7-14/h4,8,12,14H,5-7,9H2,1-3H3 |
InChIキー |
QLCAIDUNVQCKEG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=CC1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
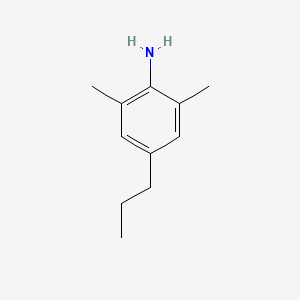

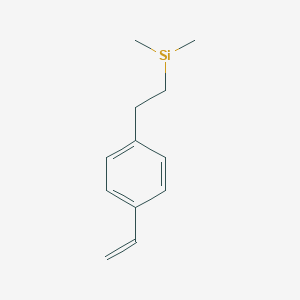
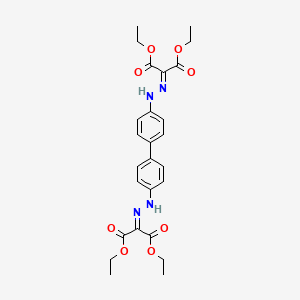
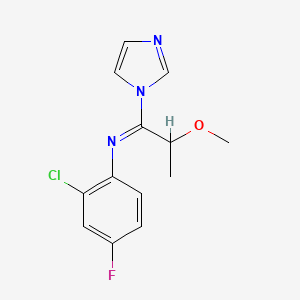

silane](/img/structure/B14340799.png)
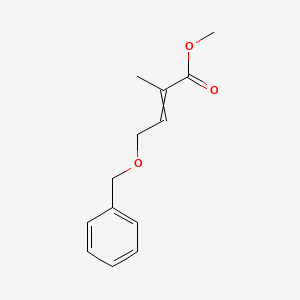

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

